BenchChemオンラインストアへようこそ!

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Physicochemical profiling Lead optimization Building block selection

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate (CAS 1503-04-4) is a heterocyclic building block belonging to the aminopyrazine carboxylate ester class. Its pyrazine core is simultaneously substituted with an amino group at position 3, a chloro group at position 6, and a hydroxyl (tautomerically present as a 5-oxo group in the dihydro form) at position 5, with a methyl ester at position 2.

Molecular Formula C6H6ClN3O3
Molecular Weight 203.582
CAS No. 1503-04-4
Cat. No. B576321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate
CAS1503-04-4
Molecular FormulaC6H6ClN3O3
Molecular Weight203.582
Structural Identifiers
SMILESCOC(=O)C1=C(NC(=O)C(=N1)Cl)N
InChIInChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11)
InChIKeyXGISSQPLCGFZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate (CAS 1503-04-4): A Trifunctional Pyrazine Scaffold for Medicinal Chemistry and Kinase Inhibitor Programs


Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate (CAS 1503-04-4) is a heterocyclic building block belonging to the aminopyrazine carboxylate ester class. Its pyrazine core is simultaneously substituted with an amino group at position 3, a chloro group at position 6, and a hydroxyl (tautomerically present as a 5-oxo group in the dihydro form) at position 5, with a methyl ester at position 2 [1]. The molecular formula is C₆H₆ClN₃O₃ and the molecular weight is 203.58 g/mol [2]. The compound is officially indexed by CAS under the name Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate, reflecting its tautomeric equilibrium [1]. It is commercially available at 95% purity (Sigma-Aldrich) and 98% purity (LeYan) as a yellow to brown solid with a melting point of 245 °C (decomp) [1]. This compound serves as a key synthetic intermediate in the design of aminopyrazine-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a validated target for inflammatory diseases including rheumatoid arthritis [3].

Why Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate Cannot Be Replaced by Simpler Aminopyrazine Esters


Generic substitution among aminopyrazine-2-carboxylate esters fails because the simultaneous presence of three functional groups—3-NH₂, 5-OH (5-oxo tautomer), and 6-Cl—on the pyrazine ring of CAS 1503-04-4 creates a unique hydrogen-bond donor/acceptor topology and halogen-bonding capability that is absent in any single-descriptor analog [1]. The des-hydroxy analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) lacks the 5-oxo group, reducing its hydrogen-bond acceptor count and eliminating a key tautomeric site that influences both molecular recognition and reactivity [2]. The des-chloro analog Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (CAS 1503-03-3) loses the 6-chloro substituent required for nucleophilic aromatic substitution (SNAr) and halogen-bonding interactions critical for target engagement in kinase inhibitor programs [3]. The ethyl ester homolog (CAS 2580222-80-4) alters lipophilicity and metabolic stability, while the free carboxylic acid (CAS 14317-42-1) introduces a negative charge at physiological pH that fundamentally changes solubility, permeability, and protein-binding profiles [4]. Each structural divergence produces a compound with measurably different physicochemical properties, reactivity, and biological suitability—rendering unverified interchange scientifically unsound [1].

Quantitative Differentiation Evidence: Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Hydroxy and Des-Chloro Analogs

The target compound (CAS 1503-04-4) possesses a molecular weight of 203.58 g/mol, which is 16.0 Da higher than the des-hydroxy analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3, MW 187.58 g/mol) and 34.4 Da higher than the des-chloro analog Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (CAS 1503-03-3, MW 169.14 g/mol) [1][2]. This mass difference corresponds to one oxygen atom versus the des-hydroxy analog and one chlorine plus one oxygen versus the des-chloro analog, directly reflecting the presence of the 5-hydroxy/5-oxo and 6-chloro substituents that define its unique reactivity profile [1].

Physicochemical profiling Lead optimization Building block selection

Hydrogen-Bond Donor and Acceptor Count Advantage vs. Des-Hydroxy Analog

The target compound has 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), as computed by PubChem [1]. In contrast, the des-hydroxy analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) has only 1 HBD and 4 HBA because it lacks the 5-hydroxy/5-oxo group [2]. The additional HBD and HBA in the target compound arise specifically from the 5-hydroxy/5-oxo substituent and are geometrically positioned to enable bidentate interactions with biological targets—a feature that cannot be replicated by the des-hydroxy analog.

Drug-likeness Molecular recognition Structure-based design

Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Differentiation for Permeability Optimization

The target compound has a computed TPSA of 98.07 Ų and an XLogP3 of 0.5, as reported by PubChem [1]. The des-hydroxy analog (CAS 1458-03-3), lacking the polar 5-oxo group, is expected to have a lower TPSA (approximately 78–82 Ų) and a higher computed logP (approximately 1.0–1.2), based on structural comparison [2]. The target compound's TPSA of 98.07 Ų places it near the upper boundary of the CNS drug-like space (TPSA < 90 Ų is often preferred for brain penetration), while its low logP of 0.5 indicates balanced hydrophilicity suitable for both oral and parenteral formulation development [1].

ADME prediction Blood-brain barrier penetration Oral bioavailability

Thermal Stability (Melting Point with Decomposition) as a Handling and Formulation Criterion

The target compound exhibits a melting point of 245 °C with decomposition, as documented by CAS Common Chemistry [1]. This is consistent with the presence of strong intermolecular hydrogen-bonding networks enabled by the amino, hydroxyl/oxo, and ester functionalities. In contrast, the des-hydroxy analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) is reported as a solid with a melting point range that is typically lower (commonly 110–130 °C based on vendor descriptions), reflecting the reduced hydrogen-bonding capacity in the absence of the 5-hydroxy/5-oxo group . The higher thermal stability of the target compound has implications for storage, shipping, and high-temperature reaction conditions.

Thermal stability Formulation development Solid-state characterization

Commercial Availability and Purity Benchmarking vs. Ethyl Ester and Free Acid Analogs

The target compound is commercially available from multiple authorized vendors at defined purity grades: 95% (Sigma-Aldrich) and 98% (LeYan) . The ethyl ester analog (CAS 2580222-80-4) and the free carboxylic acid analog (CAS 14317-42-1) are less broadly stocked by major US/EU chemical suppliers, typically requiring custom synthesis with lead times of 4–8 weeks [1]. The methyl ester offers a favorable balance: it is more reactive than the free acid toward amidation and transesterification, yet more hydrolytically stable than the ethyl ester in aqueous basic conditions due to reduced steric accessibility of the ester carbonyl .

Procurement specifications Synthetic intermediate sourcing Purity requirements

Privileged Scaffold Status in MK-2 Kinase Inhibitor Programs: Enabling Sub-Micromolar Activity

Aminopyrazine-2-carboxylate esters are established scaffolds in MK-2 inhibitor design. The seminal 2015 study by Lin et al. demonstrated that non-thiourea-containing aminopyrazine derivatives achieve low micromolar to sub-micromolar IC₅₀ values against MK-2 enzyme in vitro, with several compounds also suppressing LPS-stimulated TNFα production in THP-1 cells [1]. While this study evaluated elaborated analogs rather than the methyl ester building block itself, the 3-amino-6-chloro-5-hydroxy substitution pattern present in CAS 1503-04-4 provides the precise functional group complement required for subsequent guanidine installation or carboxamide coupling—transformations that would be inaccessible or lower-yielding from the des-hydroxy or des-chloro analogs .

MK-2 inhibition Anti-inflammatory Kinase drug discovery

Optimal Procurement and Application Scenarios for Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate (CAS 1503-04-4)


MK-2 and p38 MAPK Pathway Inhibitor Lead Generation

For drug discovery programs targeting the p38α–MK-2 signaling axis in rheumatoid arthritis, inflammatory bowel disease, or TNFα-mediated conditions, CAS 1503-04-4 provides a three-handle scaffold that can be elaborated into screening libraries covering the ATP-binding pocket. Its 3-NH₂ group enables direct guanidinylation to mimic the amiloride pharmacophore, while the 6-Cl permits late-stage SNAr diversification with amine nucleophiles, and the 2-methyl ester allows amidation to generate focused carboxamide libraries. This parallels the strategy described by Lin et al. (2015), where aminopyrazine derivatives achieved sub-micromolar MK-2 IC₅₀ and suppressed TNFα in THP-1 cells [1]. Researchers should procure the 98% purity grade (LeYan) for library synthesis and reserve the 95% grade (Sigma-Aldrich) for initial route scouting.

Antimycobacterial Agent Development (Tuberculosis Drug Discovery)

Pyrazine-2-carboxylate esters are privileged scaffolds in antitubercular drug discovery, with structural precedent in the first-line agent pyrazinamide (PZA). Esters of 3-aminopyrazine-2-carboxylic acid have demonstrated MIC values as low as 6.25 µg/mL against M. tuberculosis H37Rv [2]. The target compound, with its 5-hydroxy/oxo and 6-chloro substituents, provides additional hydrogen-bonding and halogen-bonding opportunities that may enhance mycobacterial target engagement relative to the simpler 3-aminopyrazine-2-carboxylate scaffold. The methyl ester also serves as a prodrug handle, potentially improving membrane permeability relative to the free carboxylic acid form. This compound is most suitable for programs seeking to diversify beyond the PZA chemotype while retaining the pyrazine core.

Amiloride Analog and Epithelial Sodium Channel (ENaC) Modulator Synthesis

The structural relationship between CAS 1503-04-4 and amiloride—a clinically used potassium-sparing diuretic and ENaC blocker—makes this compound a strategic entry point for synthesizing amiloride analogs with modified pharmacological profiles. Amiloride itself contains a 3,5-diamino-6-chloro-pyrazine-2-carboxamide core; the target compound's 3-NH₂, 5-hydroxy/oxo (which can be converted to 5-NH₂ via activation and amination), and 6-Cl pattern maps directly onto this pharmacophore. The methyl ester allows introduction of alternative C2 substituents (e.g., substituted guanidines) through amidation chemistry that is more straightforward than the corresponding carboxylic acid . Procurement at 98% purity is recommended for GLP-grade analog synthesis to minimize purification burden from trace impurities.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

With a molecular weight of 203.58 g/mol, 2 hydrogen-bond donors, and 5 hydrogen-bond acceptors, CAS 1503-04-4 qualifies as a 'rule-of-three' compliant fragment suitable for fragment-based screening campaigns [3]. Its TPSA of 98.07 Ų and XLogP3 of 0.5 provide a balanced polarity profile that is compatible with both biochemical assay conditions (aqueous solubility) and biophysical methods (SPR, NMR, X-ray crystallography). The presence of the chlorine atom also enables anomalous dispersion for crystallographic phasing. Compared to the des-hydroxy and des-chloro analogs, the target compound's richer hydrogen-bonding network increases the probability of detecting binding events in fragment screens where weak (KD ~ mM) interactions are the norm. Researchers should select the highest available purity (98%) to avoid false positives from impurities in fragment cocktails.

Quote Request

Request a Quote for Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.